molecular formula C8H6N2O2 B13730069 5-Hydroxy-1h-indazole-4-carboxaldehyde

5-Hydroxy-1h-indazole-4-carboxaldehyde

Cat. No.: B13730069
M. Wt: 162.15 g/mol
InChI Key: VNDOZSGMSABEDX-UHFFFAOYSA-N
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Description

General Overview of Indazole Derivatives in Contemporary Chemical Research

Indazole derivatives, which are bicyclic heterocyclic aromatic organic compounds, consist of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique arrangement imparts a range of interesting chemical and physical properties that have captured the attention of researchers for decades. sigmaaldrich.comacs.org In contemporary chemical research, indazole derivatives are extensively investigated for their potential applications in medicinal chemistry, materials science, and agrochemicals. chemimpex.com The versatility of the indazole core allows for the introduction of various functional groups at different positions, leading to a vast library of compounds with diverse biological activities. researchgate.net

The research interest in indazoles is evidenced by the large number of publications and patents describing their synthesis and biological evaluation. nih.gov These compounds have been found to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

Architectural Prominence of the Indazole Scaffold in Bioactive Molecules and Chemical Synthesis

The indazole scaffold is a cornerstone in the design of numerous bioactive molecules, with several indazole-containing drugs having received FDA approval. The rigid, planar structure of the indazole nucleus provides a suitable framework for interacting with biological targets such as enzymes and receptors. This structural feature, combined with the ability to participate in hydrogen bonding and other non-covalent interactions, makes it a valuable pharmacophore in drug discovery. nih.gov

From a synthetic standpoint, the indazole ring system is a versatile platform for the construction of complex molecular architectures. A variety of synthetic methods have been developed to construct and functionalize the indazole core, allowing for the systematic exploration of structure-activity relationships. researchgate.netnih.gov The development of transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic toolbox for creating diverse indazole derivatives.

Positioning of 5-Hydroxy-1H-indazole-4-carboxaldehyde within the Functionalized Indazole Class

This compound belongs to the class of functionalized indazoles, characterized by the presence of specific substituent groups on the core indazole structure. In this case, a hydroxyl (-OH) group at the 5-position and a carboxaldehyde (-CHO) group at the 4-position distinguish this molecule. While specific research on this compound is limited in publicly available literature, its structural features suggest potential areas of interest.

Below is a table summarizing various functionalized indazoles and their significance:

Functional GroupPosition on Indazole RingGeneral Significance in Indazole Derivatives
Hydroxyl (-OH)VariousCan participate in hydrogen bonding, potentially improving solubility and target binding.
Carboxaldehyde (-CHO)VariousA versatile synthetic handle for further chemical modifications and the introduction of other functional groups. chemimpex.com
Nitro (-NO2)VariousCan act as a hydrogen bond acceptor and influence the electronic properties of the molecule. nih.gov
Amino (-NH2)VariousCan serve as a key interaction point with biological targets and is often found in bioactive indazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-hydroxy-2H-indazole-4-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10)

InChI Key

VNDOZSGMSABEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC=C2C(=C1O)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 1h Indazole 4 Carboxaldehyde and Its Analogs

Strategic Approaches to Indazole Ring Construction with Specific Functionalization

The core challenge in synthesizing substituted indazoles lies in the construction of the bicyclic indazole ring with predetermined substituents at specific positions. Strategic approaches often involve forming the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming the critical N-N and C-N bonds of the indazole core. benthamdirect.comresearchgate.net These methods often feature high efficiency and broad functional group tolerance.

Palladium catalysts are exceptionally versatile for constructing indazole rings. One common strategy involves the intramolecular N-arylation of ortho-haloarylhydrazones. This process is foundational for creating the indazole system from readily available precursors. For instance, the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can proceed through a palladium-catalyzed cascade to form substituted 3-aminoindazoles. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation provides a direct route to functionalize precursors, enabling the annulation process. rsc.org The synthesis of 1H-indazoles from pyrazoles and internal alkynes via Pd(OAc)₂-mediated oxidative benzannulation is another powerful approach that builds the benzene portion of the molecule onto a pre-existing pyrazole ring. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis

Catalyst System Reactants Product Type Key Transformation
Pd(OAc)₂ / P(tBu)₃·HBF₄ Pyrazoles, Internal Alkynes 1H-Indazoles Oxidative Benzannulation nih.gov
Pd(OAc)₂ / Cu(OAc)₂ Diarylamines Carbazoles C-H Activation/Cyclization nih.gov

This table illustrates the versatility of palladium catalysts in synthesizing various heterocyclic structures, including indazoles and related compounds.

A novel and efficient method for constructing the 1H-indazole ring involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govnih.gov This reaction transforms arylhydrazones into indazoles by creating the crucial N-N bond through direct C-H functionalization. acs.orgfigshare.com The process is typically mediated by a silver(I) salt, such as silver triflimide (AgNTf₂), often with a copper(II) co-catalyst like Cu(OAc)₂. nih.gov Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) from the hydrazone to the Ag(I) oxidant, generating a nitrogen-centered radical. nih.govnih.gov This radical intermediate then undergoes rapid intramolecular C-N bond formation, followed by a second oxidation and rearomatization to yield the stable indazole product. nih.gov This method is particularly effective for synthesizing 3-substituted indazoles, which can be challenging to access through other C-H amination techniques. acs.orgelsevierpure.com

Table 2: Substrate Scope in Silver(I)-Mediated Indazole Synthesis

Starting Material (Arylhydrazone) Product (1H-Indazole) Yield (%)
Methyl 2-(2-phenylhydrazono)propanoate Methyl 1-phenyl-1H-indazole-3-carboxylate High
N-methyl-2-(2-(p-tolyl)hydrazono)acetamide N-methyl-1-(p-tolyl)-1H-indazole-3-carboxamide Moderate-High

Data synthesized from general procedures described in the literature. nih.gov Yields are representative.

To enhance synthetic efficiency, domino and one-pot reactions have been developed to assemble complex indazole structures in a single operation, avoiding the isolation of intermediates. researchgate.net A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been shown to be more efficient than corresponding two-step sequences. mdpi.com Another powerful one-pot strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild, metal-free conditions to afford indazoles in very good yields. organic-chemistry.org Similarly, iodine-promoted domino reactions can be used to construct highly substituted imidazoles, a strategy whose principles can be conceptually extended to other heterocycles. nih.govresearchgate.net These sequences significantly streamline the synthetic process, reducing waste and saving time.

Controlling regioselectivity is critical when multiple reaction sites are available. In the synthesis of 5-Hydroxy-1H-indazoles, it is crucial to direct functionalization to the C5 position. This is typically achieved by starting with a benzene-based precursor that already contains the hydroxyl group (or a protected precursor like a methoxy (B1213986) group) at the correct position relative to the groups that will form the pyrazole ring. chemicalbook.com A method for the regioselective construction of functionalized pyrazolo[4,3-c]pyridines (5-azaindazoles) has been developed based on the intramolecular amination of 5-acyl-4-pyridones with hydrazines. rsc.org The reactivity and tautomeric equilibrium of the starting pyridone determine the outcome of the cyclization. rsc.org Such strategies, which rely on the inherent electronic and steric properties of the substrate, are key to achieving high regioselectivity in the final indazole product.

Transition-Metal-Catalyzed Annulation and Cyclization Processes

Derivatization of Precursors and Intermediates in the Synthesis of Substituted Indazole Carboxaldehydes

The synthesis of a specifically functionalized molecule like 5-Hydroxy-1H-indazole-4-carboxaldehyde often involves the strategic derivatization of precursors or stable intermediates. Efficient methods for introducing electrophiles at the C3 position of the indazole ring are particularly valuable. derpharmachemica.com

One common approach involves protecting reactive functional groups, such as the N-H and the 5-OH, performing a desired transformation, and then deprotecting to reveal the final structure. For example, the 5-hydroxy group is often masked as a 5-methoxy group during synthesis. A late-stage demethylation using a reagent like boron tribromide can then cleanly reveal the hydroxyl group. chemicalbook.com

The introduction of the 4-carboxaldehyde group can be challenging and may require multi-step sequences or the use of specialized organometallic reagents on a pre-formed indazole ring. Alternatively, the aldehyde functionality (or a precursor) can be installed on the aromatic ring prior to the cyclization reaction that forms the indazole core. researchgate.net Furthermore, the C3 position can be functionalized by first preparing a 1H-indazole-3-carboxylic acid, which can then be coupled with various amines to form a diverse library of 1H-indazole-3-carboxamides. derpharmachemica.comnih.gov This modular approach allows for the late-stage diversification of the indazole scaffold.

The N-alkylation of the indazole ring is another important derivatization that is complicated by regioselectivity, as it can produce both N-1 and N-2 isomers. nih.gov The choice of base and solvent significantly influences the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity for a variety of substituted indazoles. beilstein-journals.orgnih.gov Conversely, substituents at the C7 position can direct alkylation to the N-2 position. beilstein-journals.org

Aldol and Knoevenagel Condensation Pathways

Aldol and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions that have been explored for the synthesis of various heterocyclic compounds, including indazole derivatives. While direct synthesis of this compound using a classical Aldol condensation is not extensively documented, the principles of intramolecular Aldol reactions can be conceptually applied to precursors that could lead to the indazole core. An intramolecular Aldol condensation typically requires a dicarbonyl compound that can cyclize to form a five- or six-membered ring, which is a common feature in many synthetic strategies for bicyclic heterocycles. chemistrysteps.comyoutube.com

The Knoevenagel condensation, on the other hand, has been more directly applied in the synthesis of functionalized indazoles. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group. For instance, research has shown the successful Knoevenagel condensation of N-methyl-nitroindazolylacetonitriles with a variety of aromatic and heteroaromatic aldehydes. nih.gov This methodology allows for the introduction of diverse substituents onto the indazole ring system, which is crucial for modulating the biological activity of the final compounds. The aldehyde functionality at the 4-position of the indazole ring, as seen in this compound, can be envisioned as a potential participant or a resultant group from such condensation strategies, potentially through the use of a suitable indazole-based active methylene precursor. rsc.org

The versatility of the Knoevenagel condensation is further highlighted by its use in domino reactions to construct complex heterocyclic systems. science.gov While a specific protocol for this compound is not explicitly detailed, the existing literature on Knoevenagel reactions with indazole derivatives provides a strong foundation for developing such a synthetic route. The reaction conditions for these condensations are often mild, and various catalysts, including bases like piperidine, can be employed to facilitate the reaction. nih.gov

Reactions Involving Hydrazine Hydrates and Substituted Cyclohexanone (B45756) Derivatives

The reaction of hydrazine hydrate (B1144303) with dicarbonyl compounds is a classical and widely used method for the synthesis of pyrazole and indazole derivatives. A key strategy for the synthesis of indazole analogs involves the use of substituted cyclohexanone derivatives as precursors. Specifically, the synthesis of 4,5,6,7-tetrahydro-1H-indazoles can be achieved through the reaction of 2-(hydroxymethylene)cyclohexanone with hydrazine hydrate. This reaction serves as a foundational method for creating the core indazole structure, which can then be further functionalized.

Building on this, the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones has been reported as a route to potent human neutrophil elastase (HNE) inhibitors. nih.gov These compounds are synthesized from substituted cyclohexanediones, which first undergo a formylation or a similar reaction to introduce a reactive carbonyl or enol group at the 2-position, followed by cyclization with hydrazine. This approach highlights the utility of substituted cyclohexanones in generating the indazole core with a ketone functionality that can be a handle for further synthetic transformations.

The following table summarizes the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which are analogs of the core structure of interest.

Starting Material (Substituted Cyclohexanedione)ReagentsProductYield (%)Reference
5,5-Dimethyl-1,3-cyclohexanedione1. Triethyl orthoformate, Acetic anhydride2. Hydrazine hydrate6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneNot specified nih.gov
1,3-Cyclohexanedione1. Triethyl orthoformate, Acetic anhydride2. Hydrazine hydrate1,5,6,7-Tetrahydro-4H-indazol-4-oneNot specified nih.gov

These tetrahydroindazole (B12648868) derivatives can then potentially be aromatized to yield the fully aromatic indazole ring system. Further functionalization, such as hydroxylation and formylation, would be necessary to arrive at the target molecule, this compound.

Sustainable and Green Chemistry Aspects in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically important molecules like indazoles to minimize environmental impact and improve efficiency. rsc.org Key aspects of green chemistry in this context include the use of environmentally benign solvents, development of catalyst-free or recyclable catalyst systems, and the use of energy-efficient reaction conditions.

Several green approaches for the synthesis of indazole derivatives have been reported. One such method involves a grinding protocol for the synthesis of 1-H-indazoles using ammonium (B1175870) chloride as a mild acid catalyst in ethanol. This method is described as eco-friendly, offering high yields in a short reaction time. acs.org Another sustainable approach utilizes copper oxide nanoparticles supported on activated carbon as a heterogeneous nanocatalyst for the synthesis of 2H-indazoles. This reaction is performed in PEG-400, a green solvent, and the catalyst can be recycled. scilit.com

The use of agro-waste extracts as a catalyst in Knoevenagel condensation reactions represents another innovative green chemistry approach. acgpubs.org This method avoids the use of hazardous organic bases and allows for the direct isolation of products, reducing the need for solvent-intensive extraction processes. While not yet specifically applied to the synthesis of this compound, these sustainable methodologies offer promising avenues for the future development of greener synthetic routes to this important compound and its analogs. The focus on recyclability of catalysts and the use of renewable resources aligns with the long-term goals of sustainable chemical manufacturing. rsc.org

Chemical Reactivity and Advanced Derivatization Strategies of 5 Hydroxy 1h Indazole 4 Carboxaldehyde

Transformations of the Carboxaldehyde Functionality

The carboxaldehyde group at the 4-position of the indazole ring is a key site for molecular elaboration. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and its oxidation state can be readily modified.

Nucleophilic Additions and Condensation Reactions

The aldehyde function of 5-Hydroxy-1H-indazole-4-carboxaldehyde readily participates in nucleophilic addition and condensation reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. These reactions typically involve the initial attack of a nucleophile on the electrophilic carbonyl carbon.

Common condensation reactions for aromatic aldehydes include the Knoevenagel condensation with active methylene (B1212753) compounds, such as malonates or cyanoacetates, and the Wittig reaction with phosphorus ylides to form alkenes. These transformations are pivotal for extending the carbon framework of the molecule. For instance, reaction with stabilized Wittig reagents can introduce unsaturated ester functionalities, which are precursors for various other molecular modifications.

Table 1: Examples of Plausible Condensation Reactions

Reaction Type Reagent Product Structure Product Class
Knoevenagel Condensation Diethyl malonate Diethyl 2-((5-hydroxy-1H-indazol-4-yl)methylene)malonate
Wittig Reaction (Carbethoxymethylene)triphenylphosphorane Ethyl 3-(5-hydroxy-1H-indazol-4-yl)acrylate
Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonate 3-(5-hydroxy-1H-indazol-4-yl)acrylonitrile

Note: The product structures are illustrative of the expected chemical transformation.

Selective Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aromatic indazole core or the phenolic hydroxyl group. The choice of reagent is critical to ensure selectivity.

Selective Oxidation: Mild oxidizing agents are typically employed to convert the aldehyde to a carboxylic acid, yielding 5-hydroxy-1H-indazole-4-carboxylic acid. Reagents like silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) can achieve this transformation efficiently. This carboxylic acid derivative serves as a versatile handle for forming amides, esters, and other acid derivatives.

Selective Reduction: The reduction of the aldehyde to a primary alcohol, (5-hydroxy-1H-indazol-4-yl)methanol, is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice due to its mild nature, which prevents over-reduction or reaction with other functional groups on the indazole ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may require protection of the acidic N-H and hydroxyl protons.

Table 2: Selective Oxidation and Reduction Reactions

Transformation Reagent(s) Product Name
Oxidation Silver(I) oxide (Ag₂O) in NH₄OH 5-hydroxy-1H-indazole-4-carboxylic acid
Oxidation Potassium permanganate (KMnO₄), aq. NaOH 5-hydroxy-1H-indazole-4-carboxylic acid
Reduction Sodium borohydride (NaBH₄) in Methanol (5-hydroxy-1H-indazol-4-yl)methanol
Reduction Lithium aluminum hydride (LiAlH₄) followed by H₂O workup (5-hydroxy-1H-indazol-4-yl)methanol

Formation of Imines and Other Schiff Bases

One of the most characteristic reactions of the carboxaldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comijacskros.com This reaction is typically reversible and acid-catalyzed. libretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. ijacskros.comnih.gov Subsequent dehydration leads to the formation of the carbon-nitrogen double bond of the imine. youtube.com This reaction is a cornerstone for creating diverse molecular libraries, as a wide variety of primary amines can be utilized to introduce different functionalities.

The resulting Schiff bases are not only stable compounds in their own right but also serve as intermediates for further transformations, such as reduction to secondary amines.

Table 3: Examples of Schiff Base Formation

Primary Amine Product Structure Product Name
Aniline 4-(((phenyl)imino)methyl)-1H-indazol-5-ol
Benzylamine 4-(((benzyl)imino)methyl)-1H-indazol-5-ol
Ethanolamine 2-(((5-hydroxy-1H-indazol-4-yl)methylene)amino)ethan-1-ol

Note: The product structures are illustrative of the expected chemical transformation.

Reactivity Profile of the Hydroxyl Group

The phenolic hydroxyl group at the 5-position imparts distinct chemical properties to the molecule, including acidity and the ability to act as a nucleophile or a hydrogen bond donor.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are typically performed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

O-Alkylation: In the Williamson ether synthesis, the phenoxide ion reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. This reaction is a common strategy for protecting the hydroxyl group or for introducing specific alkyl chains to modulate the molecule's properties. One-pot procedures involving deprotonation with a base like potassium hydroxide (B78521) followed by the addition of an alkylating agent in a solvent like DMSO have been shown to be effective for similar hydroxybenzaldehydes. mdpi.com

O-Acylation: Esters are formed by reacting the phenoxide with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. This functionalization is often used to create prodrugs or to alter the electronic properties of the aromatic system.

Table 4: Derivatization of the Hydroxyl Group

Reaction Type Reagent(s) Product Name
O-Alkylation Methyl iodide (CH₃I), K₂CO₃ 4-formyl-1H-indazol-5-yl methyl ether
O-Alkylation Benzyl bromide (BnBr), NaH 4-formyl-1H-indazol-5-yl benzyl ether
O-Acylation Acetic anhydride, Pyridine 4-formyl-1H-indazol-5-yl acetate
O-Acylation Benzoyl chloride, Triethylamine 4-formyl-1H-indazol-5-yl benzoate

Hydrogen Bonding Interactions and Their Influence on Reactivity

The juxtaposition of the hydroxyl group at C5 and the carboxaldehyde at C4 allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring system. This type of hydrogen bond, particularly in aromatic systems where it is reinforced by resonance, is known as a Resonance-Assisted Hydrogen Bond (RAHB). nih.gov

This intramolecular hydrogen bond has a significant influence on the reactivity of both functional groups:

Carboxaldehyde Group: The hydrogen bond withdraws electron density from the carbonyl oxygen, which in turn reduces the electrophilicity of the carbonyl carbon. Consequently, the aldehyde becomes less reactive towards nucleophilic attack compared to an aldehyde that cannot form such a bond.

Hydroxyl Group: The involvement of the hydroxyl proton in the hydrogen bond increases its acidity, making it easier to deprotonate. This facilitates reactions that proceed via the phenoxide ion, such as O-alkylation and O-acylation, under basic conditions.

Therefore, the presence of this intramolecular hydrogen bond is a critical factor to consider when designing synthetic strategies, as it modulates the inherent reactivity of the functional groups.

Strategic Modifications of the Indazole Heterocyclic System

The chemical versatility of the indazole scaffold, a key feature in medicinal chemistry, is profoundly influenced by the substituents on its heterocyclic and benzenoid rings. In the case of this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxaldehyde group dictates its reactivity, particularly in N-substitution and electrophilic aromatic substitution reactions.

N-Substitution Reactions and Regioisomeric Control

The N-substitution of 1H-indazoles is a fundamental strategy for molecular diversification, but it introduces the challenge of regioselectivity. The indazole core possesses two reactive nitrogen atoms, N-1 and N-2, leading to the potential formation of two distinct regioisomers upon substitution. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, direct alkylation or arylation reactions often yield a mixture of both N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions and the electronic and steric properties of the substituents on the indazole ring. beilstein-journals.orgnih.gov

Controlling the regioselectivity is paramount for the synthesis of specific, biologically active molecules. Key factors that influence the N-1/N-2 ratio include the choice of base, solvent, and the nature of the electrophile. nih.gov Studies on various substituted indazoles have shown that the combination of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 substituted product. nih.govresearchgate.net This preference is attributed to a combination of thermodynamic stability and, in some cases, chelation effects involving substituents at the C-7 or C-3 positions. beilstein-journals.org Conversely, conditions employing different bases or solvents can alter the outcome; for instance, Mitsunobu conditions have been shown to favor the N-2 regioisomer in certain indazoles. nih.gov

For this compound, the electronic effects of the 5-hydroxy (electron-donating) and 4-carboxaldehyde (electron-withdrawing) groups are expected to influence the nucleophilicity of the N-1 and N-2 atoms. The acidic phenolic proton at the C-5 position adds another layer of complexity, as it can be deprotonated under basic conditions, potentially modulating the electronic distribution within the entire heterocyclic system. While specific experimental data on the N-alkylation of this compound is not extensively documented, principles derived from related systems provide a predictive framework. The use of NaH in THF would likely deprotonate the indazole N-H, and the resulting indazolide anion would react with an alkyl halide, with a probable preference for the thermodynamically favored N-1 position.

Table 1: Representative Conditions for Regioselective N-Alkylation of Substituted Indazoles

This table presents data from studies on various substituted indazoles to illustrate the principles of regioisomeric control. The specific outcomes for this compound may vary.

Indazole SubstrateElectrophileBaseSolventTemp (°C)N-1:N-2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF50>99:1 nih.gov
3-Carboxamide-1H-indazolen-Pentyl bromideNaHTHF50>99:1 nih.gov
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF504:96 nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alkyl SulfonatesCs₂CO₃NMP90>99:1 beilstein-journals.org
1H-IndazoleBenzyl bromideK₂CO₃DMFRT~1:1 researchgate.net

Electrophilic Aromatic Substitution on the Benzenoid Moiety

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of various functional groups onto the benzene (B151609) ring. latech.edu In the indazole system, the benzenoid moiety can undergo reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is governed by the combined directing effects of the fused pyrazole (B372694) ring and any existing substituents. organicchemistrytutor.comyoutube.com

The fused pyrazole ring generally acts as a deactivating group, reducing the electron density of the benzenoid ring and making it less reactive towards electrophiles compared to benzene itself. youtube.com The reactivity and orientation of incoming electrophiles are further modulated by the substituents present. In this compound, the directing effects are determined by:

5-Hydroxy Group (-OH): A strongly activating, ortho, para-directing group. It significantly increases the electron density at the C-4 (ortho) and C-6 (para) positions through a powerful +R (resonance) effect. latech.eduyoutube.com

4-Carboxaldehyde Group (-CHO): A deactivating, meta-directing group. It withdraws electron density from the ring via -I (inductive) and -R (resonance) effects, directing incoming electrophiles to the C-6 position (meta to the aldehyde). youtube.com

The cumulative influence of these groups points overwhelmingly towards the C-6 position as the most probable site for electrophilic attack. The C-4 position is sterically blocked and electronically directed by the powerful hydroxyl group, but it is already substituted. The C-6 position is simultaneously activated (para) by the hydroxyl group and directed (meta) by the carboxaldehyde group. This convergence of directing effects makes C-6 highly susceptible to substitution. The C-7 position is a less likely candidate, being ortho to the deactivating pyrazole nitrogen and meta to the activating hydroxyl group.

Common EAS reactions would be expected to proceed accordingly. For instance, nitration using a mixture of nitric acid and sulfuric acid, or halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would likely yield the corresponding 6-substituted derivative.

Table 2: Predicted Outcomes and Plausible Conditions for Electrophilic Aromatic Substitution of this compound

This table outlines predicted reaction conditions and major products based on established principles of electrophilic aromatic substitution, as specific literature for this compound is limited.

ReactionReagentsProbable Major ProductRationale
Nitration HNO₃ / H₂SO₄6-Nitro-5-hydroxy-1H-indazole-4-carboxaldehydeThe nitronium ion (NO₂⁺) is directed to the C-6 position, which is para to the strongly activating -OH group and meta to the deactivating -CHO group.
Bromination N-Bromosuccinimide (NBS), Acetonitrile6-Bromo-5-hydroxy-1H-indazole-4-carboxaldehydeThe electrophilic bromine is directed to the most activated position, C-6, by the powerful ortho, para-directing hydroxyl group.
Chlorination N-Chlorosuccinimide (NCS), Acetic Acid6-Chloro-5-hydroxy-1H-indazole-4-carboxaldehydeSimilar to bromination, the electrophilic chlorine will substitute at the electron-rich C-6 position.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 1h Indazole 4 Carboxaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

¹H and ¹³C NMR are fundamental for assigning the carbon-hydrogen framework of 5-Hydroxy-1H-indazole-4-carboxaldehyde derivatives. nih.govnih.gov The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aldehyde proton (CHO) is expected to appear as a distinct singlet in the downfield region, typically around δ 10.0-10.3 ppm, due to the deshielding effect of the carbonyl group. nih.gov The proton on the pyrazole (B372694) ring (H-3) also resonates as a singlet, generally between δ 8.1-8.5 ppm. The protons on the benzene (B151609) ring (H-6 and H-7) would appear as doublets or multiplets, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The N-H proton of the indazole ring and the O-H proton of the hydroxyl group are typically observed as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. nih.gov

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 187-194 ppm. nih.govrsc.org The carbons of the aromatic and pyrazole rings resonate in the δ 105-160 ppm range. The positions of the signals for C-4 and C-5 are directly influenced by the aldehyde and hydroxyl substituents, respectively. Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, are often used in conjunction with experimental data to aid in the precise assignment of chemical shifts. nih.govacs.org

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the 1H-Indazole-carboxaldehyde Scaffold

Nucleus Position Expected Chemical Shift (δ, ppm) Multiplicity
¹H Aldehyde (CHO) 10.0 - 10.3 Singlet
¹H H-3 8.1 - 8.5 Singlet
¹H Aromatic (H-6, H-7) 7.0 - 8.0 Doublet/Multiplet
¹H N-H Variable (Broad) Singlet
¹H O-H Variable (Broad) Singlet
¹³C Carbonyl (C=O) 187 - 194 Singlet
¹³C C-3a, C-7a ~140 - 145 Singlet

Multinuclear NMR (¹⁴N, ¹⁵N) for Heteroatom Analysis and Tautomerism Studies

Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the indazole ring, providing insights into electronic structure and tautomeric equilibria. ipb.pt Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole, and ¹⁵N NMR is particularly effective at distinguishing between them. acs.org

The chemical shifts of the N-1 and N-2 nuclei are highly sensitive to their chemical environment. In N-substituted indazoles, the chemical shifts can be unambiguously assigned. nih.gov For N-unsubstituted indazoles, the observed shifts can help determine the predominant tautomer in a given solvent. For instance, theoretical calculations have shown significant differences in the nitrogen shieldings between the 1H and 2H tautomers, which correlate well with experimental data. nih.govacs.org These studies are crucial for understanding the reactivity and interaction of these molecules, as the position of the N-H proton influences properties like hydrogen bonding capability.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is an excellent technique for identifying the functional groups present in a molecule. nih.gov

For this compound, the FT-IR spectrum would display several characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration of the indazole ring. researchgate.net The C=O stretching of the aldehyde group gives rise to a strong, sharp peak typically in the range of 1660-1685 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-H stretching of the aromatic ring appears above 3000 cm⁻¹. nih.gov

Table 2: Key FT-IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Appearance
O-H Stretch Hydroxyl 3200 - 3550 Strong, Broad
N-H Stretch Indazole Ring 3100 - 3500 Medium, Broad
C-H Stretch Aromatic 3000 - 3100 Medium to Weak
C=O Stretch Aldehyde 1660 - 1685 Strong, Sharp
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, allowing for the confirmation of its molecular formula. nih.govrsc.org For this compound (C₈H₆N₂O₂), the expected exact mass would be used to confirm its composition. chemicalbook.com

Electron ionization (EI) mass spectrometry provides information about the molecule's structure through its fragmentation pattern. The molecular ion peak (M⁺) would be observed, and characteristic fragment ions would result from the cleavage of specific bonds. For an indazole-carboxaldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of the formyl group (M-29, loss of CHO), or the loss of carbon monoxide (M-28). miamioh.edu Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating data from other spectroscopic methods. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The fused aromatic system of the indazole ring gives rise to characteristic π → π* transitions.

The UV-Vis spectrum of an indazole derivative typically shows multiple absorption bands in the ultraviolet region. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring and the solvent used. researchgate.net The hydroxyl and aldehyde groups on the this compound molecule would act as auxochromes and chromophores, respectively, influencing the position of λ_max. The spectra can also be used to study tautomerism, as the 1H and 2H tautomers of indazole exhibit different absorption spectra. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, one can generate a precise electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and torsional angles. mdpi.com

For a derivative of this compound, a crystal structure would unambiguously confirm the connectivity of the atoms and the specific tautomeric form (1H vs. 2H) present in the solid state. nih.govnih.gov Furthermore, it would provide detailed insights into the planarity of the bicyclic indazole system and the conformation of the substituent groups. Crucially, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding networks involving the N-H, O-H, and C=O groups, which dictate how the molecules pack in the crystal lattice. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1H-Indazole
2H-Indazole

Computational and Theoretical Investigations on 5 Hydroxy 1h Indazole 4 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic characteristics, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and relative energies of different molecular conformations. For indazole systems, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), provide a reliable description of their molecular structure. nih.gov

These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. By mapping the potential energy surface, DFT can identify the most stable conformations (energy minima) and the energy barriers for conversion between them. This information is crucial for understanding the molecule's flexibility and preferred spatial arrangement. For instance, DFT calculations on various indazole derivatives have been used to understand their physicochemical properties and reactivity. nih.govcore.ac.uk

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Representative 1H-Indazole Core This table presents typical bond lengths and angles for the core indazole ring, derived from computational studies on related indazole molecules, to exemplify the output of DFT calculations.

ParameterTypeValue
N1-N2Bond Length~1.35 Å
N2-C3Bond Length~1.33 Å
C3-C3aBond Length~1.42 Å
C3a-C7aBond Length~1.40 Å
N1-C7aBond Length~1.38 Å
N1-N2-C3Bond Angle~112°
N2-C3-C3aBond Angle~105°
C3-C3a-C7aBond Angle~108°
N2-N1-C7aBond Angle~110°

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is a primary method for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities).

For aromatic heterocyclic compounds like indazoles, TD-DFT can identify the nature of the key electronic transitions, such as π→π* or n→π* transitions, and predict the wavelength of maximum absorption (λmax). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. For example, TD-DFT calculations on indazole derivatives help in understanding their electronic and optical properties. core.ac.uk

Table 2: Representative TD-DFT Predicted Electronic Transitions for an Indazole Derivative This table illustrates the kind of data obtained from TD-DFT calculations, showing predicted absorption wavelengths and the nature of the electronic transitions.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO4.282900.15
HOMO-1 → LUMO4.852560.21
HOMO → LUMO+15.172400.08

Analysis of Tautomeric Equilibria and Relative Stabilities

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The relative stability of these tautomers is critical as it can significantly influence the compound's chemical reactivity and biological activity.

Computational chemistry provides a robust framework for evaluating the relative energies of different tautomers. nih.gov By calculating the ground-state energies of each tautomer using methods like DFT or Møller–Plesset perturbation theory (MP2), the thermodynamic equilibrium between them can be predicted. For the parent indazole molecule, numerous studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Calculations indicate the energy difference is approximately 15 kJ·mol⁻¹ in the gas phase. nih.govresearchgate.net While substituents can influence the tautomeric preference, the 1H form is generally favored in most indazole derivatives. mdpi.com

Table 3: Calculated Relative Energies of 1H- and 2H-Tautomers of Parent Indazole This table shows a typical result from computational analysis of tautomerism in the unsubstituted indazole molecule, demonstrating the greater stability of the 1H form.

TautomerComputational MethodRelative Energy (kJ·mol⁻¹)Conclusion
1H-IndazoleMP2/6-31G 0.0Most Stable
2H-IndazoleMP2/6-31G+15.0Less Stable

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms, providing detailed insights into the transformation pathways from reactants to products. By calculating the structures and energies of transition states and intermediates, a complete energy profile for a proposed reaction can be constructed.

For N-unsubstituted azoles like indazole, a characteristic reaction is the addition to aldehydes such as formaldehyde (B43269). nih.gov Computational studies on this reaction have helped to determine the mechanism of formation of N1- and N2-substituted derivatives. nih.govacs.org These studies involve locating the transition state structures for nucleophilic attack and subsequent proton transfers, and calculating the activation energies associated with each step. This allows researchers to predict which isomeric product is kinetically and thermodynamically favored under specific reaction conditions (e.g., neutral vs. acidic). acs.org For example, calculations on the reaction of indazole with formaldehyde showed that the N1-substituted product is about 20 kJ·mol⁻¹ more stable than the N2-substituted isomer. nih.govacs.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For a molecule like 5-Hydroxy-1H-indazole-4-carboxaldehyde, MD simulations could be used to explore its conformational landscape, particularly the rotation of the hydroxyl and carboxaldehyde groups. Furthermore, MD is invaluable for studying how the molecule interacts with its surroundings. Simulations can reveal the structure and dynamics of solvent shells around the molecule and are widely used to model the binding of a ligand to a biological target, such as a protein active site, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net

Gauge-Invariant Atomic Orbitals (GIAO) Calculations for Accurate NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods can greatly aid in the interpretation of experimental spectra and confirmation of chemical structures. The Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with DFT, is a highly effective approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com

This method has been successfully applied to various indazole derivatives to provide a sound basis for experimental observations and to distinguish between different isomers that might be difficult to assign based on experimental data alone. nih.govacs.org By comparing the GIAO-calculated ¹H and ¹³C chemical shifts with experimental values, the proposed structure of a synthesized compound can be confidently confirmed. nih.govresearchgate.net

Table 4: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Substituted Indazole This table provides a representative example of how GIAO calculations are used to validate a molecular structure by comparing theoretical chemical shifts (δ) to experimental data.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C3135.4136.1+0.7
C3a121.2121.0-0.2
C4120.8120.5-0.3
C5127.1127.5+0.4
C6121.5121.9+0.4
C7110.2110.8+0.6
C7a140.1140.5+0.4

Exploration of Biological Activities and Mechanistic Insights of 5 Hydroxy 1h Indazole 4 Carboxaldehyde Analogs

In Vitro Evaluation of Antimicrobial and Antifungal Efficacy

Indazole derivatives have demonstrated notable potential as antimicrobial and antifungal agents. nih.gov A series of N-methyl-3-aryl indazoles showed significant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Additionally, these compounds were effective against the fungal strain Candida albicans. nih.gov

Studies on 4,5-dihydro-1H-indazoles revealed specific efficacy against various bacteria. researcher.life For instance, N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline and 3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazole showed the highest activity against Salmonella typhimurium, with MIC50 values of 3.85 and 4.12 mg/ml, respectively. researcher.life Other research highlighted that certain 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole derivatives were potent against Gram-positive bacteria, with MIC values of ≤8 microg/mL. nih.gov The corresponding thio- and amino-substituted analogs, however, showed weaker activity. nih.gov

The antimicrobial effects are not limited to a single class of indazole derivatives. A variety of substituted indazoles have been recognized for their antibacterial and antifungal properties, making them a versatile scaffold in the development of new anti-infective agents. nih.gov

Compound ClassMicroorganismActivity (MIC/MIC50)Source
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, E. coli, B. megateriumDominant Activity nih.gov
N-methyl-3-aryl indazolesCandida albicansDominant Activity nih.gov
N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)anilineSalmonella typhimurium3.85 mg/ml researcher.life
3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazoleSalmonella typhimurium4.12 mg/ml researcher.life
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteria≤8 µg/mL nih.gov

Antiproliferative and Anticancer Activity Studies in Cell-Based Assays

The indazole nucleus is a key component of several FDA-approved small molecule anticancer drugs, which has spurred extensive research into new derivatives. rsc.org A variety of indazole analogs have shown potent growth inhibitory activity against several cancer cell lines. rsc.orgmdpi.com

For example, one study reported a series of indazole derivatives where compound 2f exhibited strong growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across different cancer cell lines. rsc.org In the 4T1 breast cancer cell line, this compound was found to inhibit proliferation, disrupt migration and invasion, and induce apoptosis by modulating proteins like cleaved caspase-3, Bax, and Bcl-2. rsc.org Another series of 1H-benzo[f]indazole-4,9-dione derivatives also showed significant antiproliferative activity against KATO-III and MCF-7 cell lines, with IC50 values in the micromolar range (25.5 to 432.5 μM). nih.gov

Newly synthesized indazol-pyrimidine derivatives also demonstrated significant cytotoxic activity. nih.gov Against the MCF-7 breast cancer cell line, compounds 4f and 4i showed potent inhibition with IC50 values of 1.629 and 1.841 μM, respectively, which was more potent than the reference drug (IC50 = 8.029 μM). nih.gov These compounds were found to induce apoptosis by activating caspase-3/7. nih.gov Another set of 1H-indazole-3-amine derivatives was evaluated against four human cancer cell lines (K562, A549, PC-3, and HepG-2), with compound 6o showing a promising IC50 value of 5.15 µM against the K562 cell line, alongside good selectivity over normal cells. mdpi.com

CompoundCell LineActivity (IC50 in µM)Source
Compound 2f (Indazole derivative)Various cancer cells0.23–1.15 rsc.org
1H-benzo[f]indazole-4,9-dione derivativesKATO-III, MCF-725.5–432.5 nih.gov
Compound 4f (Indazol-pyrimidine)MCF-71.629 nih.gov
Compound 4i (Indazol-pyrimidine)MCF-71.841 nih.gov
Compound 6o (1H-indazole-3-amine derivative)K5625.15 mdpi.com

Enzyme Inhibition Studies with Defined Biological Targets

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, depends on the de novo biosynthesis of pyrimidines for survival, as it cannot salvage them from the host. nih.govresearchgate.net This makes the enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH), which catalyzes a rate-limiting step in this pathway, a key target for antimalarial drugs. nih.govresearchgate.netnih.gov

Researchers have identified that pyrazole (B372694) analogs, which are structurally related to indazoles, can act as selective inhibitors of PfDHODH. nih.gov In silico evaluations of various 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates showed promising binding potential within the active site of PfDHODH. nih.gov Subsequent synthesis and testing confirmed their inhibitory activity. nih.gov High throughput screening has also identified N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides with low nanomolar in vitro potency against PfDHODH. nih.govresearchgate.net These compounds were highly selective for the parasite enzyme over the human equivalent, a selectivity attributed to amino acid differences in the inhibitor-binding site. nih.govresearchgate.net

Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial agents. rsc.orgnih.gov Indazole and pyrazole derivatives have been investigated as inhibitors of these enzymes. A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs found that compound 3k strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov The correlation between the Minimum Inhibitory Concentrations (MICs) and the enzyme inhibition IC50 values suggested that the antibacterial effect was a direct result of DNA gyrase inhibition. nih.gov Computational design strategies have also been employed to identify inhibitors that bind to a novel allosteric site on these enzymes. rsc.org

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. researchgate.net Abnormal production of NO by the neuronal NOS (nNOS) isoform is linked to neurodegenerative diseases. researchgate.net Certain nitro-1H-indazoles have been identified as potent inhibitors of NOS isoforms. nih.gov Specifically, 7-nitro-1H-indazole derivatives have shown inhibitory properties. nih.gov 7-nitroindazole (B13768) is an effective nNOS inhibitor with a Ki of 0.16 μM, though it lacks selectivity in vitro. nih.gov It is believed to act by binding to the enzyme's heme iron. nih.gov In the pursuit of dual-action agents for neurodegenerative diseases, researchers have designed compounds that combine NOS inhibition with human Carbonic Anhydrase (hCA) activation. researchgate.net One such molecule, 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride, was identified as a potent and selective nNOS inhibitor while also acting as an activator of the hCA I isoform. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For indazole derivatives, SAR analyses have provided valuable insights into the structural requirements for various biological activities.

In the context of anticancer activity, modifications to the 1H-indazole-3-amide framework have been explored. mdpi.com The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases. mdpi.com SAR studies on indazole-based inhibitors of the IDO1 enzyme revealed that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were critical for strong inhibitory activity. nih.gov Furthermore, substituents at the C4 and C6 positions of the indazole scaffold played a crucial role in modulating IDO1 inhibition. nih.gov

For CCR4 antagonists, a series of indazole arylsulfonamides were synthesized and evaluated. acs.org The SAR indicated that methoxy (B1213986) or hydroxyl groups were the most potent substituents at the C4 position of the indazole ring. acs.org Only small groups were tolerated at C5, C6, or C7, with C6 analogs being preferred. acs.org The N1 position favored meta-substituted benzyl (B1604629) groups with specific amino-acyl functionalities for the highest potency. acs.org

These detailed SAR studies guide the rational design of new indazole analogs with improved efficacy and target engagement for a range of therapeutic applications. nih.govnih.gov

Quantitative Analysis of Substituent Effects on Activity Profile

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how chemical structure influences biological activity. For indazole derivatives, these studies have elucidated the roles of various substituents in their activity as kinase inhibitors. nih.govresearchgate.net While specific QSAR models for 5-Hydroxy-1H-indazole-4-carboxaldehyde are not extensively documented in publicly available research, general principles derived from broader indazole series can be informative.

For a series of 1H-indazole amide derivatives targeting ERK1/2 kinases, it was found that substitutions on the indazole ring significantly impact inhibitory activity. nih.govnih.gov The electronic and steric properties of substituents on the indazole ring play a crucial role in the interaction with target proteins. For instance, in a series of 4(3H)-quinazolone derivatives studied as tyrosine kinase inhibitors, descriptors such as kappa1 (κ1), chi3 (χ3), and total dipole moment (μT) were found to correlate with inhibitory activity. biointerfaceresearch.com

A hypothetical QSAR study on this compound analogs might reveal the following relationships, extrapolated from general findings on similar heterocyclic compounds:

DescriptorPotential Effect on ActivityRationale
LogP (Lipophilicity) Parabolic relationshipOptimal lipophilicity is often required for cell membrane permeability and target engagement.
Hammett Constant (σ) Positive or negative correlationElectron-donating or -withdrawing groups can influence the pKa of the hydroxyl and indazole nitrogen atoms, affecting binding interactions.
Molar Refractivity (MR) Positive correlationIndicates the volume occupied by the substituent and its polarizability, which can be important for van der Waals interactions within a binding pocket.
Topological Polar Surface Area (TPSA) Negative correlationHigher TPSA may hinder blood-brain barrier penetration, which is relevant for CNS-acting agents like anticonvulsants.

These relationships underscore the importance of a balanced physicochemical profile for optimal biological activity.

Impact of Indazole Ring Substitution Pattern and Tautomerism on Efficacy

The substitution pattern on the indazole ring is a critical determinant of biological efficacy. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be potent. acs.org Small substituents were generally preferred at the C5, C6, or C7 positions, with C6 analogs being the most favorable. acs.org This highlights the specific spatial and electronic requirements of the target's binding site.

For this compound, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, further complicating the tautomeric landscape. The predominant tautomer in a biological system will depend on the specific microenvironment of the binding site. Computational studies on other hydroxy-substituted heterocyclic systems, such as 5-hydroxyisoxazole, have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.net The specific tautomeric form that binds to a target protein may not be the most stable form in solution, a principle that has significant implications for drug design. nih.gov

In Silico Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.comresearchgate.net For analogs of this compound, docking studies can provide valuable insights into their binding modes with various protein targets, such as kinases and DNA gyrase. nih.govjmchemsci.com

In a study of novel indazole derivatives, docking simulations with a renal cancer-related protein (PDB: 6FEW) revealed key interactions. rsc.org The indazole core often forms crucial hydrogen bonds and π-π stacking interactions with amino acid residues in the active site. nih.gov For example, in the case of ERK1/2 inhibitors, the indazole amide scaffold was designed to fit into the ATP binding pocket, forming specific interactions with the hinge region of the kinase. nih.gov

A hypothetical docking study of this compound into the ATP binding site of a kinase might reveal the following interactions:

Hydrogen Bonding: The hydroxyl group at the C5 position and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors. These could interact with key residues like the hinge region of a kinase.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site.

Hydrophobic Interactions: Substituents on the indazole ring can form hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity.

The following table summarizes potential interactions observed in docking studies of various indazole derivatives with different protein targets:

Compound SeriesProtein TargetKey Interacting ResiduesType of Interaction
Indazole Amides ERK1/2Hinge region amino acidsHydrogen bonding
Indazole Derivatives Renal Cancer Protein (6FEW)Not specifiedHydrogen bonding, Alkyl interactions
Azaindazole Derivatives MDM2-p53, PBRGLN72, HIS73, LEU43, GLN109Hydrogen bonding

These studies collectively highlight the versatility of the indazole scaffold in forming specific and potent interactions with a variety of biological targets.

Investigation of Other Pre-clinical Bioactive Profiles (e.g., Antimalarial, Anticonvulsant, Herbicide)

While much of the research on indazole derivatives has focused on their anticancer and anti-inflammatory properties, there is emerging evidence for their potential in other therapeutic and agrochemical areas.

Antimalarial Activity: The indazole scaffold has been investigated for its antimalarial potential. Although specific studies on this compound are limited, related heterocyclic structures have shown promise. For instance, a series of cyclopropyl (B3062369) carboxamides were identified as inhibitors of cytochrome b, a key component of the mitochondrial electron transport chain in Plasmodium falciparum. nih.gov Given the structural similarities, it is plausible that indazole-4-carboxamide derivatives could also target essential parasite enzymes.

Anticonvulsant Activity: The parent indazole molecule has been shown to possess anticonvulsant properties. nih.gov It was found to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice. nih.gov The mechanism of action is thought to be multifactorial, potentially involving the modulation of sodium channels and AMPA/kainate receptors. nih.gov While specific data on this compound is not available, the established anticonvulsant activity of the core indazole structure suggests that its derivatives may also exhibit similar properties. The addition of hydroxyl and carboxaldehyde groups would alter the molecule's polarity and ability to form hydrogen bonds, which could modulate its interaction with CNS targets.

Herbicidal Activity: The indazole ring is a potential fragment in the design of novel herbicides. jocpr.com A study on 6-indazolyl-2-picolinic acids demonstrated that these compounds exhibit significant herbicidal activity, potentially through a different mode of action than other picolinic acid herbicides. jocpr.com Another class of heterocyclic compounds, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, has also shown promising herbicidal effects. nih.gov While direct evidence for the herbicidal activity of this compound is lacking, the known activity of other indazole-containing compounds in this area suggests that this scaffold could be a valuable starting point for the development of new herbicides.

Applications of 5 Hydroxy 1h Indazole 4 Carboxaldehyde As a Chemical Building Block and Functional Material Precursor

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems

The strategic placement of the hydroxyl and carboxaldehyde functionalities on the indazole ring system renders 5-Hydroxy-1H-indazole-4-carboxaldehyde a highly versatile precursor for the construction of fused heterocyclic systems. These complex structures are of significant interest in drug discovery and development due to their potential to interact with a wide array of biological targets.

The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a diverse range of Schiff bases, hydrazones, and enamines. These intermediates can then undergo intramolecular cyclization, often facilitated by the adjacent hydroxyl group, to yield fused ring systems. For instance, reaction with aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines, a class of compounds known for their biological activities. Similarly, condensation with substituted anilines can serve as a pathway to various substituted indazolo[3,2-b]quinazolines.

The hydroxyl group, on the other hand, can be alkylated or acylated to introduce further diversity and modulate the electronic properties of the molecule. This dual reactivity allows for a combinatorial approach to the synthesis of extensive libraries of complex heterocyclic compounds for biological screening.

Table 1: Examples of Complex Heterocyclic Systems Potentially Accessible from this compound

Starting MaterialReagentPotential Product (Heterocyclic System)
This compoundAminopyrazolePyrazolo[3,4-c]pyridine
This compoundHydrazine (B178648) derivativePyrazolo[4,3-c]indazole
This compoundGuanidineIndazolo[4,3-d]pyrimidine
This compoundMalononitrilePyrano[2,3-d]indazole

Potential in Materials Science and Catalysis Research

The unique electronic properties and structural rigidity of the indazole core, combined with the versatile reactivity of the hydroxyl and aldehyde groups, make this compound an attractive precursor for the development of novel materials with applications in electronics and catalysis.

In the realm of materials science, indazole derivatives have shown promise as components of organic light-emitting diodes (OLEDs). The extended π-system of the indazole ring can be further functionalized through reactions at the aldehyde and hydroxyl positions to tune the photophysical properties of the resulting molecules, such as their emission wavelength and quantum yield. For example, condensation of the aldehyde with aromatic amines can lead to the formation of conjugated Schiff bases with potential electroluminescent properties.

In the field of catalysis, the indazole moiety can act as a ligand for transition metals. The nitrogen atoms of the pyrazole (B372694) ring, along with the oxygen atom of the hydroxyl group, can coordinate with metal ions to form stable complexes. The aldehyde group provides a handle for further modification of the ligand structure, allowing for the fine-tuning of the steric and electronic environment around the metal center. These tailored metal complexes can be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions and oxidation catalysis. The ability to systematically modify the ligand structure derived from this compound offers a powerful tool for the rational design of new and efficient catalysts.

Development of Molecular Probes and Research Tools

The inherent fluorescence of many indazole derivatives, coupled with the ability to modulate their spectroscopic properties through chemical modification, makes this compound a valuable starting point for the design and synthesis of molecular probes. These probes are essential tools for visualizing and quantifying biological processes and analytes in real-time.

The aldehyde functionality can be used to introduce specific recognition motifs that bind to a target of interest, such as a particular protein or a metal ion. Upon binding, a change in the fluorescence properties of the indazole core can be observed, providing a detectable signal. For example, the aldehyde can be reacted with a molecule containing a chelating group for a specific metal ion. The binding of the metal ion could then lead to a change in the fluorescence intensity or a shift in the emission wavelength of the indazole fluorophore.

Furthermore, the hydroxyl group can be used to attach the probe to other molecules or surfaces, for example, through esterification or etherification reactions. This allows for the development of targeted probes that can be directed to specific cellular compartments or tissues. The versatility of this compound as a scaffold enables the creation of a wide range of fluorescent probes with tailored properties for various bio-imaging and sensing applications.

Future Research Directions and Emerging Challenges for 5 Hydroxy 1h Indazole 4 Carboxaldehyde

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

A primary challenge in the exploration of 5-Hydroxy-1H-indazole-4-carboxaldehyde is the development of robust and efficient synthetic routes. While various methods exist for the synthesis of the indazole core, achieving regioselective functionalization, particularly at the C4 position, remains a significant hurdle. researchgate.net

Future synthetic research should focus on:

Regioselective C-H Functionalization: Directing group-assisted C-H activation strategies could provide a highly atom-economical route to introduce the carboxaldehyde group at the C4 position of a pre-formed 5-hydroxy-1H-indazole. nih.gov Overcoming the inherent reactivity of other positions on the indazole ring will be a key challenge.

Novel Cyclization Strategies: The development of novel cyclization reactions from appropriately substituted benzene (B151609) precursors could offer better control over the regiochemical outcome. For instance, transition-metal-catalyzed cyclization of ortho-alkynyl anilines or related precursors could be explored.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction times, yields, and safety profiles for the synthesis of functionalized indazoles. semanticscholar.org Their application to the synthesis of this compound could enable more rapid library generation for biological screening.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesForeseeable Challenges
Direct C-H formylation of 5-hydroxy-1H-indazoleHigh atom economy, fewer synthetic stepsPoor regioselectivity, harsh reaction conditions
Cyclization of a substituted phenylhydrazinePotentially good control of regiochemistryAvailability of starting materials, multi-step synthesis
Post-functionalization of a pre-formed indazole-4-carboxylateAccess to a key intermediate for derivatizationMultiple protection/deprotection steps may be required

Table 1: Comparison of Potential Synthetic Strategies for this compound.

Advanced Biological Target Identification and Mechanistic Validation

The biological activities of this compound are currently unknown. The indazole nucleus is present in a variety of approved drugs, including kinase inhibitors like Pazopanib. nih.gov The hydroxyl and aldehyde functionalities of the target molecule could facilitate interactions with a range of biological macromolecules.

Future research in this area should involve:

High-Throughput Screening (HTS): Screening of this compound against large panels of biological targets, such as kinases, proteases, and GPCRs, could identify initial hits. nih.gov

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict potential biological targets based on the molecule's 3D structure and electronic properties. nih.govmdpi.com This can help to prioritize experimental screening efforts.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effect. This would involve techniques such as enzyme kinetics, biophysical binding assays, and cellular imaging.

Rational Design of Next-Generation Derivatives based on Refined SAR and Computational Predictions

A systematic exploration of the structure-activity relationship (SAR) is fundamental for optimizing the biological activity of this compound. nih.gov The aldehyde and hydroxyl groups provide convenient handles for chemical modification.

Key areas for future investigation include:

Derivatization of the Aldehyde Group: The aldehyde can be converted into a wide range of functional groups, such as amines, alcohols, and carboxylic acids, to probe interactions with the biological target.

Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to modulate the molecule's polarity and hydrogen bonding capacity.

Computational Modeling: Molecular modeling studies can guide the rational design of new derivatives with improved potency and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed as more data becomes available. mdpi.com

An illustrative SAR exploration plan is outlined in Table 2.

Position of ModificationType of ModificationRationale
C4-carboxaldehydeReductive amination with various aminesIntroduce diverse substituents to explore binding pocket
C5-hydroxylEtherification with different alkyl chainsModulate lipophilicity and hydrogen bonding potential
N1-positionAlkylation or arylationInvestigate the role of this position in target binding

Table 2: Proposed SAR Exploration for this compound.

Exploration of Undiscovered Reactivities and Applications beyond Current Scope

The unique combination of functional groups in this compound suggests potential for novel chemical transformations and applications beyond the traditional focus on medicinal chemistry.

Emerging areas for exploration include:

Novel Multicomponent Reactions: The aldehyde functionality could participate in novel multicomponent reactions to rapidly generate complex molecular scaffolds.

Development of Fluorescent Probes: The indazole core is known to exhibit interesting photophysical properties. nih.gov Derivatization of this compound could lead to the development of novel fluorescent probes for biological imaging.

Materials Science Applications: The ability of the molecule to participate in hydrogen bonding and potentially coordinate with metal ions could be exploited in the development of new materials with interesting electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-1H-indazole-4-carboxaldehyde, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Cyclization and Formylation : Adapt methods from imidazole-carbaldehyde synthesis (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde in ). Use chlorinating agents for hydroxy-group introduction, followed by formylation under reflux with acetic acid (AcOH) and sodium acetate (NaOAc) .
  • Analogous Indole Synthesis : Apply conditions from 1H-Indole-4-carbaldehyde synthesis ( ): Use NaBH4 or ammonium acetate in methanol/water under reflux (100°C, 1–2 hours) .
  • Key Parameters : Solvent choice (e.g., THF, DCM), catalyst (Lewis acids), and reaction time (3–5 hours) impact regioselectivity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm aldehyde proton resonance (δ 9.5–10.5 ppm) and hydroxy group integration .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>97% as per ) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C8H6N2O2: 178.05) .

Q. What are the stability considerations for storing this compound?

  • Guidelines :

  • Store at –20°C in airtight containers under inert gas (N2/Ar) to prevent oxidation of the aldehyde group .
  • Avoid aqueous solutions unless stabilized; hygroscopicity may lead to decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroxy and aldehyde group introduction be addressed?

  • Strategies :

  • Directing Groups : Use protecting groups (e.g., Boc for NH) to direct formylation to the 4-position .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction time (e.g., 30 minutes vs. 5 hours) .
  • Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic substitution) .

Q. What role does this compound play in modulating biological targets, and how can its activity be validated?

  • Mechanistic Insights :

  • Electrophilic Aldehyde : May form Schiff bases with lysine residues in enzymes (e.g., kinase inhibitors) .
  • In Vitro Assays : Test against cancer cell lines (e.g., MTT assays) and validate target engagement via SPR or ITC .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Techniques :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H-indazole) .
  • 2D NMR (COSY, NOESY) : Assign positional isomers (e.g., 4-carbaldehyde vs. 5-carbaldehyde) .

Q. How do solvent polarity and pH impact the reactivity of this compound in cross-coupling reactions?

  • Experimental Design :

  • Solvent Screening : Compare DMF (polar aprotic) vs. toluene (non-polar) in Suzuki-Miyaura couplings .
  • pH Studies : Adjust with NaHCO3 or AcOH to stabilize the aldehyde group during nucleophilic additions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar carboxaldehyde compounds?

  • Validation Steps :

  • Reproduce methods from (75% yield under AcOH reflux) vs. (60% yield with thiourea derivatives) .
  • Cross-check purity via elemental analysis and HRMS to rule out byproduct interference .

Methodological Tables

Synthetic Condition Example Parameters Reference
Reflux Time3–5 hours (AcOH, NaOAc)
CatalystLewis acids (e.g., AlCl3)
SolventTHF, DCM, or MeOH/H2O
PurificationColumn chromatography (SiO2, hexane/EtOAc)
Stability Factor Recommendation
TemperatureStore at –20°C
Moisture SensitivityUse desiccants (e.g., molecular sieves)
Light ExposureAmber glass vials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.